molecular formula C16H18ClN3OS2 B11180350 (5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11180350
M. Wt: 367.9 g/mol
InChI Key: RLLKDIJVSXIXPK-SDNWHVSQSA-N
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Description

(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylpiperazine with an appropriate aldehyde, followed by cyclization with ethyl isothiocyanate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and activity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence cellular functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidine rings but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.

    Chlorophenyl Compounds: Molecules featuring the chlorophenyl group, contributing to their chemical properties.

Uniqueness

(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its distinct structure allows for diverse applications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H18ClN3OS2

Molecular Weight

367.9 g/mol

IUPAC Name

(5E)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18ClN3OS2/c1-2-20-15(21)14(23-16(20)22)11-18-6-8-19(9-7-18)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3/b14-11+

InChI Key

RLLKDIJVSXIXPK-SDNWHVSQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCN(CC2)C3=CC(=CC=C3)Cl)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)SC1=S

Origin of Product

United States

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